molecular formula C13H10BrNO B1531185 2-(4-Bromobenzoyl)-6-methylpyridine CAS No. 1187170-43-9

2-(4-Bromobenzoyl)-6-methylpyridine

Cat. No.: B1531185
CAS No.: 1187170-43-9
M. Wt: 276.13 g/mol
InChI Key: NDARVIRURIFZPZ-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDARVIRURIFZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246327
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-43-9
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(4-Bromobenzoyl)-6-methylpyridine is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromobenzoyl group attached to a methylpyridine ring, which influences its interaction with various biological targets.

The biological activity of this compound can be understood through its interaction with specific enzymes and cellular pathways:

  • Target Enzymes : Similar compounds, such as bromfenac, have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. This suggests that this compound may also act through similar mechanisms by modulating prostaglandin synthesis.
  • Biochemical Pathways : The compound potentially affects the arachidonic acid pathway, leading to reduced production of inflammatory mediators. This could be significant in treating conditions characterized by excessive inflammation.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects. It has been investigated for its efficacy against various bacterial strains, although specific data on its antibacterial potency remains limited.
  • Anticancer Activity : Research on structurally similar compounds has shown promising anticancer properties. For instance, related pyridine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). While direct studies on this compound are sparse, the potential for similar activity exists due to its structural characteristics .

Case Studies and Research Findings

Recent investigations into compounds related to this compound have provided insights into their biological activities:

  • A study examining the inhibitory effects of various pyridine derivatives on cancer cell proliferation reported IC50 values ranging from 2.14 to 19.34 µM against different cancer types. Such findings suggest that further exploration of this compound could yield valuable data regarding its anticancer potential .
  • Another investigation focused on the binding affinities of similar compounds with β-lactamase enzymes in antibiotic-resistant bacteria, indicating that structural modifications could enhance their effectiveness as antimicrobial agents .

Data Tables

Biological Activity Target IC50 Value (µM) Reference
Anticancer (HepG2)Hepatocellular carcinoma6.83
Anticancer (MCF-7)Breast cancer3.64
AntibacterialE. coliNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromobenzoyl)-6-methylpyridine
Reactant of Route 2
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2-(4-Bromobenzoyl)-6-methylpyridine

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